molecular formula C20H29ClN2O3S B11344136 1-[(3-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide

Cat. No.: B11344136
M. Wt: 413.0 g/mol
InChI Key: KCYCMFQADBVUGR-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cycloheptyl group, and a methanesulfonyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of (3-chlorophenyl)methanesulfonyl chloride with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Chlorophenyl)methanesulfonyl]-N-cycloheptylpiperidine-4-carboxamide is unique due to its specific structural features, such as the cycloheptyl group and the methanesulfonyl group attached to the chlorophenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H29ClN2O3S

Molecular Weight

413.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-cycloheptylpiperidine-4-carboxamide

InChI

InChI=1S/C20H29ClN2O3S/c21-18-7-5-6-16(14-18)15-27(25,26)23-12-10-17(11-13-23)20(24)22-19-8-3-1-2-4-9-19/h5-7,14,17,19H,1-4,8-13,15H2,(H,22,24)

InChI Key

KCYCMFQADBVUGR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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